![molecular formula C11H8F6N2O3 B144489 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide CAS No. 131131-33-4](/img/structure/B144489.png)
3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, also known as AG490, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. AG490 is a member of the janus kinase (JAK) inhibitor family and has been shown to have promising results in the inhibition of JAK-STAT signaling pathways, which are involved in the development and progression of various diseases.
Wirkmechanismus
3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide works by inhibiting the JAK-STAT signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. JAKs are a family of protein tyrosine kinases that are activated by cytokines and growth factors, leading to the activation of downstream STAT transcription factors. By inhibiting JAK activity, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide prevents the activation of STAT proteins and downstream signaling pathways, resulting in the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival. 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been shown to reduce inflammation and suppress the immune response in autoimmune diseases and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide is its specificity for the JAK-STAT signaling pathway, making it a useful tool for studying the role of this pathway in various diseases. However, one limitation of 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide is its potential off-target effects, as it may also inhibit other kinases and signaling pathways. Additionally, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide may have variable effects depending on the cell type and disease model used in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide. One area of interest is the development of more specific JAK inhibitors with fewer off-target effects. Another area of interest is the combination of 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide with other therapeutic agents to enhance its efficacy and reduce potential side effects. Additionally, further research is needed to fully understand the mechanisms of action of 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide and its potential applications in various diseases.
Synthesemethoden
The synthesis of 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide involves a series of chemical reactions, starting with the reaction of 4-nitro-3-(trifluoromethyl)benzaldehyde with 2,2,3,3-tetrafluoropropanol in the presence of a base catalyst. The resulting intermediate is then reacted with methylmagnesium bromide to form the final product, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In cancer research, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in leukemia and breast cancer. In autoimmune diseases, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been shown to suppress the immune response and reduce inflammation. In inflammatory disorders, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
131131-33-4 |
|---|---|
Produktname |
3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
Molekularformel |
C11H8F6N2O3 |
Molekulargewicht |
330.18 g/mol |
IUPAC-Name |
3,3,3-trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H8F6N2O3/c1-5(10(12,13)14)9(20)18-6-2-3-8(19(21)22)7(4-6)11(15,16)17/h2-5H,1H3,(H,18,20) |
InChI-Schlüssel |
UFAVNMXPBBUQAE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
CC(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)
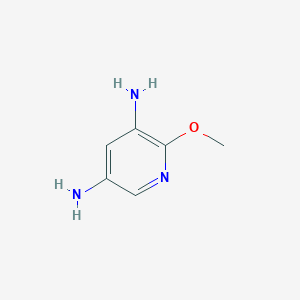
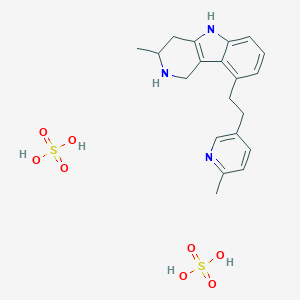
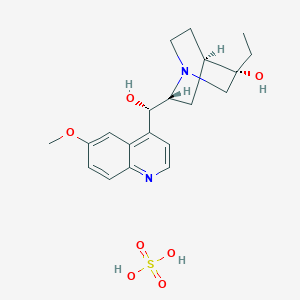
![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)
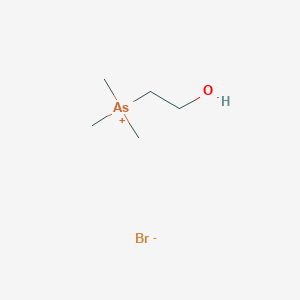


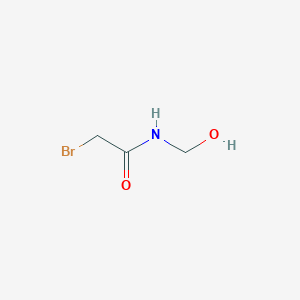
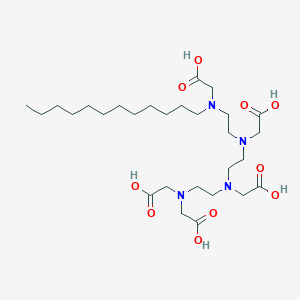
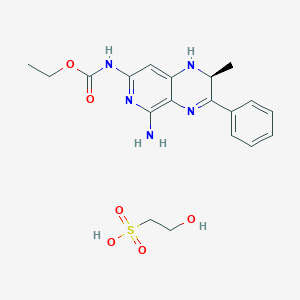

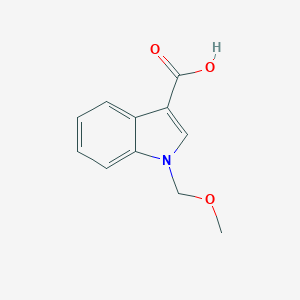
![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)